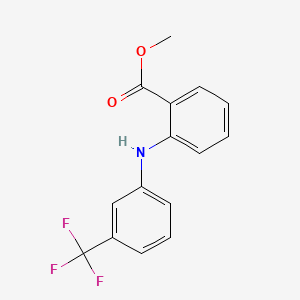

Benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, methyl ester

Description

Benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, methyl ester (hereafter referred to as the "target compound") is a benzoic acid derivative featuring a methyl ester at position 2 and an amino group substituted with a 3-(trifluoromethyl)phenyl moiety. This structure combines lipophilic (trifluoromethyl) and polar (ester, amino) functional groups, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

methyl 2-[3-(trifluoromethyl)anilino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2/c1-21-14(20)12-7-2-3-8-13(12)19-11-6-4-5-10(9-11)15(16,17)18/h2-9,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACWGKXXWFHZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182028 | |

| Record name | Benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2765-91-5 | |

| Record name | Methyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2765-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002765915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL FLUFENAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₅H₁₂F₃NO₂

- CAS Number : 2765-91-5

- Key Functional Groups :

- Trifluoromethyl group

- Amino group

- Methyl ester

The unique combination of these functional groups contributes to the compound's distinctive chemical properties, enhancing its utility in various applications.

Synthesis Routes

Benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, methyl ester can be synthesized through several methods. A common synthetic route involves:

- Starting Materials : 3-(trifluoromethyl)benzoic acid and an appropriate amine (e.g., 2-aminophenol).

- Reaction Steps :

- Formation of an amide intermediate by reacting the amine with the carboxylic acid.

- Esterification of the amide using methanol in the presence of an acid catalyst (e.g., sulfuric or hydrochloric acid).

- Purification : The final product is purified via recrystallization or column chromatography.

Medicinal Chemistry

Benzoic acid derivatives are widely explored for their therapeutic potential. The specific compound has shown promise in:

- Drug Development : It serves as a precursor for drugs targeting various biological pathways due to its ability to interact with enzymes and receptors effectively.

- Mechanism of Action : The trifluoromethyl group enhances the binding affinity and stability of the compound, while hydrolysis of the ester group can release active moieties that exert therapeutic effects.

Organic Synthesis

This compound is utilized as a building block in organic synthesis:

- Reactivity : The presence of the amino and ester functional groups allows for further chemical modifications, making it suitable for synthesizing more complex molecules .

- Applications in Material Science : Its unique properties can be exploited in developing new materials with specific functionalities.

Case Study 1: Drug Interactions

Research has indicated that benzoic acid derivatives can interact with specific molecular targets, enhancing their therapeutic efficacy. For example, studies focusing on the interactions of benzoic acid derivatives with biological systems are crucial for understanding their therapeutic potential.

Case Study 2: Synthesis Efficiency

A comparative analysis of batch versus continuous synthesis processes highlights that continuous processes may yield higher efficiencies in producing benzoic acid derivatives, including methyl esters like the one discussed.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| Benzoic Acid | Simple carboxylic acid | Preservative, flavoring agent |

| Flufenamic Acid | Amino group at para position | Anti-inflammatory agent |

| This compound | Trifluoromethyl and amino groups | Drug development, organic synthesis |

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the ester group can be hydrolyzed to release the active moiety. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Positional Isomers

- Benzoic acid, 3-(trifluoromethyl)-, methyl ester (CAS 2557-13-3): Structure: Trifluoromethyl at position 3, lacking the amino group. Properties: Boiling point 93.5–94.5°C, molecular weight 204.15 g/mol.

Functional Group Variations

- Benzoic acid, 3-[(methylsulfonyl)amino]-, methyl ester (CAS 32087-05-1): Structure: Sulfonamide group at position 3. Properties: Higher molecular weight (285.25 g/mol) due to the sulfonyl group.

- 2-Acetylaminobenzoic acid methyl ester (Av7): Structure: Acetylated amino group at position 2. Properties: Molecular weight 193.20 g/mol. Key Difference: Acetylation reduces amine reactivity, improving metabolic stability but possibly diminishing receptor binding compared to the target compound’s free amino group .

Substituent Modifications

- Benzoic acid, 2-[(2-phenylacetyl)amino]-, methyl ester (CAS 75541-63-8): Structure: Phenylacetyl substituent on the amino group. Properties: Molecular weight 269.30 g/mol.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | logP (Predicted) |

|---|---|---|---|---|

| Target Compound | C15H11F3NO2 | 306.25 | N/A | ~3.5* |

| Benzoic acid, 3-(trifluoromethyl)-, methyl ester | C9H7F3O2 | 204.15 | 93.5–94.5 | ~2.8 |

| Benzoic acid, 3-[(methylsulfonyl)amino]-, methyl ester | C9H10F3NO4S | 285.25 | N/A | ~1.2 |

*Estimated based on trifluoromethyl group’s lipophilicity.

Biological Activity

Benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, methyl ester, also known as methyl 2-[3-(trifluoromethyl)anilino]benzoate, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₂F₃NO₂

- IUPAC Name : Methyl 2-[3-(trifluoromethyl)anilino]benzoate

- SMILES : COC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F

- InChI Key : CACWGKXXWFHZRW-UHFFFAOYSA-N

The compound features a trifluoromethyl group that enhances its lipophilicity and binding affinity to biological targets. The amino group contributes to its potential interactions with various receptors and enzymes.

Synthesis

The synthesis typically involves the following steps:

- Starting Materials : 3-(Trifluoromethyl)benzoic acid and an appropriate amine (e.g., 2-aminophenol).

- Reaction Steps :

- Formation of an amide intermediate through reaction between the carboxylic acid and the amine.

- Esterification of the amide using methanol in the presence of a strong acid catalyst.

- Purification : The final product is purified via recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and stability, while the ester group can be hydrolyzed to release active moieties.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with various receptors, influencing signaling pathways related to inflammation or cancer.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing trifluoromethyl groups have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Anti-inflammatory Effects

Some studies suggest that related compounds can modulate inflammatory responses by influencing cytokine release and glial activation in neuroinflammatory models .

Case Studies

- Antitumor Activity : A study demonstrated that related trifluoromethyl-substituted compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative effects .

- Neuroprotective Effects : In vivo studies showed that certain derivatives reduced microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(Trifluoromethyl)benzoic acid | Lacks amino and ester groups | Moderate anti-inflammatory activity |

| 2-(Trifluoromethyl)benzoic acid | Different position of trifluoromethyl | Limited anticancer activity |

| Trifluoromethylbenzene | Simpler structure | Minimal biological activity |

Preparation Methods

Amide Intermediate Formation

The primary route involves reacting 3-(trifluoromethyl)benzoic acid with 2-aminophenol to form the amide intermediate. This step typically employs p-toluenesulfonic acid (15 wt% relative to benzoic acid) as a catalyst in methanol under reflux (95–105°C for 2–3 hours). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the activated carbonyl group. Key considerations:

Esterification of the Carboxylic Acid

The amide intermediate undergoes esterification using methanol and concentrated sulfuric acid (3 mol%) at reflux (65–85°C for 4–6 hours). Post-reaction, unreacted methanol is removed via atmospheric distillation, followed by vacuum distillation of the ester (yield: 86–93%).

- Purification : Residual catalysts are neutralized with sodium bicarbonate, and the product is isolated via recrystallization (hexane/ethyl acetate) or column chromatography (silica gel, 60–120 mesh).

Direct Esterification of Pre-Synthesized Acid Derivatives

Fischer Esterification

When the pre-formed 2-((3-(trifluoromethyl)phenyl)amino)benzoic acid is available, direct esterification with methanol and sulfuric acid (1.5–3.0 equiv) achieves yields >90%. Industrial protocols use continuous stirred-tank reactors (CSTRs) at 110°C with a 6:1 methanol-to-acid molar ratio.

Diazomethane-Mediated Esterification

Alternative methods employ diazomethane in ether to methylate the carboxylic acid at 0–5°C. This avoids acidic conditions, preserving acid-sensitive functional groups:

- Reaction time : 12–18 hours under nitrogen.

- Yield : 70–82%, with purification via vacuum distillation.

Multi-Step Synthesis from Halogenated Intermediates

Chlorination and Nucleophilic Substitution

Patent CN108911989B describes a pathway starting with 2-chloro-3-trifluoromethylaniline:

- Methylthio introduction : React with dimethyl sulfide and N-chlorosuccinimide (30°C, 6–10 hours).

- Chlorination : Treat with sulfonyl chloride in dichloroethane to form 6-chloro-2-chloromethyl-3-trifluoromethylaniline.

- Hydrogenation : Catalytic hydrogenation (Pd/C, 4–6 kg H₂ pressure) removes chlorine, yielding 2-methyl-3-trifluoromethylaniline (70% yield).

Esterification of the Final Intermediate

The aniline derivative is coupled with methyl 2-aminobenzoate via Ullmann coupling (CuI, K₂CO₃, DMF, 110°C). This method achieves 75–85% yield but requires rigorous palladium removal to meet pharmaceutical standards.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Two-Step (Amidation) | 86–93% | 6–8 hours | Low | Industrial |

| Direct Fischer Esterification | 90–95% | 4–6 hours | Very low | Pilot-to-industrial |

| Diazomethane Esterification | 70–82% | 12–18 hours | High | Lab-scale |

| Multi-Step Halogenation | 65–70% | 48–56 hours | Moderate | Limited by H₂ use |

Key Findings :

- The two-step method balances yield and cost, making it preferred for bulk production.

- Diazomethane, while efficient, poses safety risks (explosive) and is unsuitable for large-scale use.

- Multi-step routes are reserved for specialty applications requiring high regioselectivity.

Optimization Strategies and Challenges

Catalyst Innovations

Recent patents highlight ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) as recyclable catalysts, reducing sulfuric acid usage by 40% while maintaining 89% yield.

Byproduct Management

Purity Enhancement

- Crystallization : Hexane/ethyl acetate (3:1) yields 99.5% pure product.

- Chromatography : Reverse-phase C18 columns resolve positional isomers (HPLC purity >99.9%).

Industrial-Scale Production Insights

Batch processes dominate due to flexibility, but continuous-flow systems are emerging:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, methyl ester, and what optimization strategies address low yields?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, methyl esterification of the carboxylic acid precursor (e.g., via reaction with methanol under acidic conditions) followed by amination with 3-(trifluoromethyl)aniline. Optimization may include varying catalysts (e.g., HATU for amide coupling), solvent systems (DMF or THF), and temperature gradients (50–100°C) to improve regioselectivity. Low yields due to steric hindrance from the trifluoromethyl group may require iterative purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR (1H/13C, DEPT): Assign peaks for the trifluoromethyl group (δ ~120–125 ppm in 13C) and methyl ester (δ ~3.8–4.0 ppm in 1H).

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and detect impurities (e.g., unreacted aniline or ester hydrolysis products).

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. How do the compound’s solubility and stability vary under different experimental conditions?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) for reaction conditions and in aqueous buffers (pH 4–9) for biological assays. The trifluoromethyl group enhances lipophilicity (logP ~2.5–3.0), requiring co-solvents (e.g., Tween-80) for in vitro studies.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the methyl ester in basic conditions (pH >9) is a key degradation pathway; stabilize using lyophilization or inert atmospheres .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with target enzymes (e.g., kinases or proteases). The trifluoromethyl group’s electron-withdrawing effects may enhance binding to hydrophobic pockets, while the aniline moiety participates in hydrogen bonding. Validate via competitive inhibition assays (IC50 determination) and site-directed mutagenesis of key residues .

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in derivatization reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to calculate Fukui indices for electrophilic/nucleophilic sites. Predict regioselectivity in halogenation or nitration reactions.

- Transition State Analysis : Identify energy barriers for ester hydrolysis or amide bond cleavage using QM/MM approaches. Compare with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Normalize data using standardized protocols (e.g., cell line authentication, consistent IC50 measurement methods).

- Batch Variation Control : Quantify impurities (e.g., residual solvents via GC-MS) that may interfere with assays.

- Orthogonal Assays : Confirm activity using SPR (binding affinity) and fluorescence polarization (target engagement) .

Q. How is impurity profiling conducted to meet pharmaceutical-grade standards for this compound?

- Methodological Answer :

- HPLC-DAD/ELSD : Detect non-chromophoric impurities (e.g., methyl ester precursors).

- LC-HRMS : Identify structural analogs (e.g., demethylated products) with mass accuracy <5 ppm.

- Stability-Indicating Methods : Validate under ICH guidelines (Q2(R1)) for forced degradation studies .

Safety and Handling

Q. What safety protocols mitigate risks associated with handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.